molecular formula C9H12S2 B11959704 [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol CAS No. 42082-63-3

[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol

Cat. No.: B11959704
CAS No.: 42082-63-3
M. Wt: 184.3 g/mol
InChI Key: HTACPLQRZCJHHI-UHFFFAOYSA-N
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Description

[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol: is an organic compound characterized by the presence of a thiol group attached to a benzene ring substituted with a methyl group and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol typically involves the introduction of the thiol group onto a pre-formed aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, reacts with a thiol reagent under basic conditions. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Reagents such as alkyl halides can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding sulfides

    Substitution: Various alkylated derivatives

Scientific Research Applications

Chemistry: In chemistry, [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of thiol-based redox reactions. It can be used as a model compound to investigate the role of thiols in biological systems and their interactions with other biomolecules.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Thiol-containing compounds are known for their antioxidant activity, and this compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which can further react to form sulfonic acids. The compound can also act as a nucleophile, participating in substitution reactions to form various derivatives. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    [3-Methyl-5-(sulfanylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    [3-Methyl-5-(sulfanylmethyl)phenyl]methanamine: Similar structure but with an amine group instead of a thiol group.

    [3-Methyl-5-(sulfanylmethyl)phenyl]methane: Similar structure but without any functional group.

Uniqueness: The presence of the thiol group in [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol makes it unique compared to its analogs. Thiol groups are highly reactive and can participate in a wide range of chemical reactions, making this compound particularly versatile for various applications. The ability to form disulfides and other sulfur-containing derivatives adds to its uniqueness and potential utility in different fields.

Properties

CAS No.

42082-63-3

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

[3-methyl-5-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C9H12S2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,10-11H,5-6H2,1H3

InChI Key

HTACPLQRZCJHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CS)CS

Origin of Product

United States

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